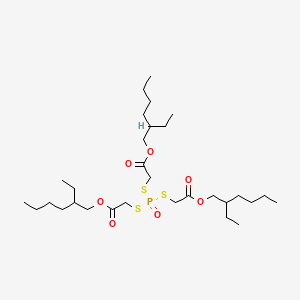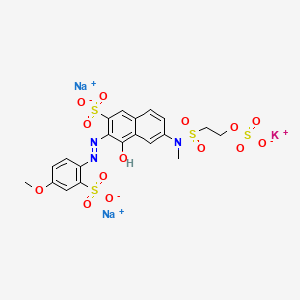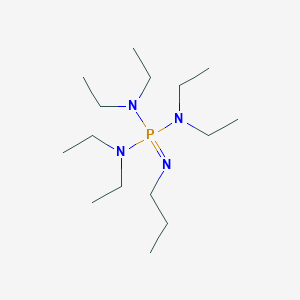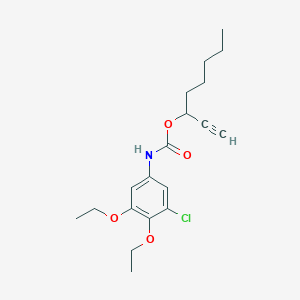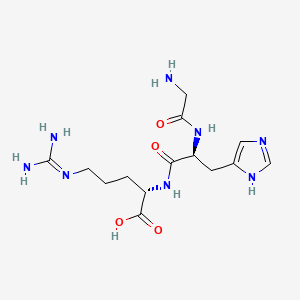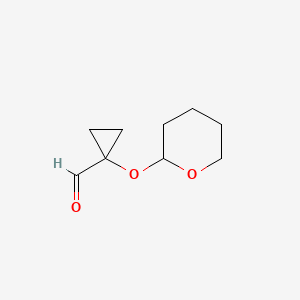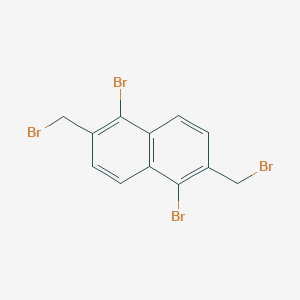
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine is an organic compound that belongs to the class of amines It features a butane backbone with methyl and diphenyl substituents, making it a structurally complex molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine typically involves multi-step organic reactions. One common method is the reductive amination of 2-Methyl-1,3-diphenylbutane-1,3-dione with an appropriate amine source under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an additive in polymer manufacturing
Mecanismo De Acción
The mechanism of action of 2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-diphenylbutane: Lacks the diamine functionality but shares the butane backbone and phenyl groups.
N,N-Diphenylbutane-1,3-diamine: Similar structure but without the methyl group.
2-Methyl-1,3-diphenylpropane-1,3-diamine: Similar but with a shorter carbon chain
Uniqueness
2-Methyl-N~1~,N~3~-diphenylbutane-1,3-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
80460-54-4 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
2-methyl-1-N,3-N-diphenylbutane-1,3-diamine |
InChI |
InChI=1S/C17H22N2/c1-14(13-18-16-9-5-3-6-10-16)15(2)19-17-11-7-4-8-12-17/h3-12,14-15,18-19H,13H2,1-2H3 |
Clave InChI |
ZHWDAGQLXXATHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=CC=CC=C1)C(C)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
